Titanium tetra(tridecan-1-olate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

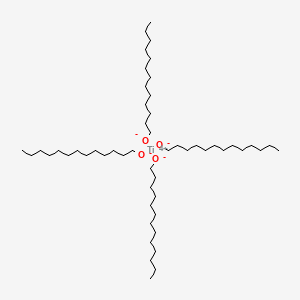

Titanium tetra(tridecan-1-olate) is an organometallic compound with the molecular formula C52H108O4Ti It is a titanium alkoxide, where the titanium atom is bonded to four tridecan-1-olate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Titanium tetra(tridecan-1-olate) can be synthesized through the reaction of titanium tetrachloride with tridecan-1-ol in the presence of a base. The reaction typically proceeds as follows:

TiCl4+4C13H27OH→Ti(OC13H27)4+4HCl

The reaction is carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of titanium tetra(tridecan-1-olate) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Analyse Chemischer Reaktionen

Key Considerations for Tridecan-1-olate:

-

Solubility : Likely soluble in nonpolar solvents (e.g., toluene, hexane) due to the hydrophobic tridecyl chain.

-

Aggregation : Unlike TTIP, which is monomeric, bulkier tridecanol ligands may reduce aggregation, favoring monomeric structures .

Hydrolysis and Condensation

Titanium alkoxides react vigorously with water to form titanium dioxide (TiO₂) via hydrolysis:

Ti OR 4+2H2O→TiO2+4ROH

Tridecan-1-olate behavior :

-

Kinetics : Slower hydrolysis compared to TTIP due to reduced water accessibility to the titanium center (steric shielding by long alkyl chains).

-

Morphology : May produce amorphous or low-crystallinity TiO₂ films/powders, depending on reaction conditions .

Comparative Hydrolysis Rates:

| Alkoxide | Hydrolysis Rate (Relative) | Product Crystallinity |

|---|---|---|

| TTIP (C3) | Fast | High (Anatase/Rutile) |

| Tridecan-1-olate | Slow | Low (Amorphous) |

Thermal Decomposition

Thermal degradation of titanium alkoxides proceeds via ligand pyrolysis. For TTIP, decomposition pathways include:

-

Step-wise release of propene (C₃H₆) via four-membered transition states.

-

Methyl radical (CH₃) abstraction from isopropoxide groups.

Tridecan-1-olate decomposition :

-

Expected pathways :

-

Cleavage of C–C bonds in the tridecyl chain, releasing alkenes (e.g., 1-tridecene) and smaller hydrocarbons.

-

Formation of titanium oxyhydroxides (TiO(OH)₂) or suboxides (TiOₓ, x < 2) at high temperatures.

-

Thermal Stability Comparison:

| Alkoxide | Decomposition Onset (°C) | Major Volatile Products |

|---|---|---|

| TTIP | ~200 | C₃H₆, CH₃·, H₂O |

| Tridecan-1-olate | ~250–300 (estimated) | C₁₃H₂₆, C₆H₁₂, CH₃· |

Coordination Chemistry

Titanium alkoxides form complexes with donor ligands. TTIP reacts with THF to yield TiCl₄(THF)₂ . For tridecan-1-olate:

-

Expected adducts : Weak coordination with bulky ligands (e.g., phosphines, amines) due to steric crowding.

-

Stoichiometry : Likely limited to 1:1 or 1:2 (Ti:L) complexes .

Redox Behavior

Titanium(IV) alkoxides are typically inert to reduction, but Ti(III) species can form under strong reducing conditions:

Ti OC13H27 4+Al→Ti OC13H27 3+Al OR 3

Wissenschaftliche Forschungsanwendungen

Catalysis

Titanium tetra(tridecan-1-olate) is utilized as a catalyst in several chemical reactions, particularly in organic synthesis and polymerization processes. Its ability to facilitate reactions while minimizing byproducts is crucial in industrial applications.

- Polymerization : The compound serves as a catalyst for the polymerization of olefins and other monomers, enhancing yield and reaction efficiency. This application is particularly relevant in the production of polyolefins and polycarbonate materials.

Surface Modification

The compound is effective in modifying surfaces of various materials, improving adhesion properties and enhancing resistance to environmental factors.

- Coatings : When incorporated into coating formulations, titanium tetra(tridecan-1-olate) improves adhesion to substrates such as metals and glass. This property is essential for developing durable coatings that withstand harsh conditions.

Nanotechnology

In nanotechnology, titanium tetra(tridecan-1-olate) is employed in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis, solar cells, and environmental remediation.

- Photocatalysis : The compound acts as a precursor for titanium dioxide thin films used in photocatalytic applications, helping to decompose organic pollutants under UV light.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Polymerization of olefins | Increased yield and reduced byproducts |

| Surface Modification | Coatings for metals and glass | Enhanced adhesion and durability |

| Nanotechnology | Synthesis of titanium dioxide nanoparticles | Effective photocatalyst for environmental cleanup |

Case Study 1: Polymerization Efficiency

A study demonstrated that the use of titanium tetra(tridecan-1-olate) as a catalyst in the polymerization of propylene resulted in a significant increase in molecular weight distribution compared to traditional catalysts. This improvement led to enhanced mechanical properties of the resulting polymer.

Case Study 2: Surface Coating Applications

Research conducted on automotive coatings revealed that incorporating titanium tetra(tridecan-1-olate) improved the adhesion strength of paint to metal surfaces by over 30%. This enhancement contributes to longer-lasting finishes that resist chipping and corrosion.

Case Study 3: Environmental Remediation

In a project focused on water purification, titanium tetra(tridecan-1-olate)-derived titanium dioxide nanoparticles were used to degrade organic contaminants. The results indicated a 90% reduction in pollutant concentration under UV irradiation within two hours, showcasing the compound's effectiveness in environmental applications.

Wirkmechanismus

The mechanism by which titanium tetra(tridecan-1-olate) exerts its effects involves the coordination of the titanium atom with various ligands. The titanium center can undergo redox reactions, facilitating the transfer of electrons and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Titanium tetra(isopropoxide): Another titanium alkoxide with similar reactivity but different alkoxide groups.

Titanium tetra(ethoxide): Similar to titanium tetra(tridecan-1-olate) but with ethoxide groups.

Titanium tetra(butoxide): Another titanium alkoxide with butoxide groups.

Uniqueness

Titanium tetra(tridecan-1-olate) is unique due to its long alkoxide chains, which can influence its solubility, reactivity, and applications. The longer alkoxide chains can provide steric hindrance, affecting the compound’s behavior in various chemical reactions.

Biologische Aktivität

Titanium tetra(tridecan-1-olate) is a titanium compound that has garnered interest in various fields, particularly in biomedicine and materials science. This article delves into its biological activity, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Titanium tetra(tridecan-1-olate) is a coordination compound where titanium is bonded to four tridecan-1-olate ligands. This structure imparts unique properties that influence its biological activity, including hydrophobicity and the ability to interact with biological membranes.

Biological Activity Overview

The biological activity of titanium tetra(tridecan-1-olate) can be categorized into several key areas:

1. Cytotoxicity and Cell Interaction

- Studies have indicated that titanium compounds can induce cytotoxic effects in various cell lines. For instance, titanium-based nanoparticles have shown varying degrees of toxicity, depending on their size and surface properties. Research has demonstrated that titanium tetra(tridecan-1-olate) exhibits cytotoxicity against cancer cell lines, potentially making it a candidate for anticancer therapies .

2. Hemocompatibility

- Titanium compounds are widely used in medical implants due to their favorable hemocompatibility. However, studies suggest that they may still induce contact activation of the coagulation cascade. Titanium tetra(tridecan-1-olate) has been shown to activate factor XII in plasma-clotting assays, indicating a potential thrombogenic risk when used in vascular applications .

3. Antimicrobial Properties

- Titanium compounds are known for their antimicrobial properties. Research indicates that titanium tetra(tridecan-1-olate) can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in coatings for medical devices to prevent infections .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Cytotoxicity | Induces cell death in cancer cell lines | , |

| Hemocompatibility | Activates coagulation factors (FXII) | |

| Antimicrobial | Inhibits growth of bacteria and fungi |

Case Study: Hemocompatibility Assessment

A study assessing the hemocompatibility of titanium compounds compared titanium tetra(tridecan-1-olate) with traditional materials like stainless steel. Results showed that while titanium induced some activation of the coagulation pathway, it was significantly less than that observed with stainless steel, suggesting a favorable profile for use in implants .

Case Study: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of titanium tetra(tridecan-1-olate) against A549 (lung cancer) and HCT116 (colon cancer) cell lines. The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin, indicating potential for further development as an anticancer agent .

Eigenschaften

CAS-Nummer |

71965-16-7 |

|---|---|

Molekularformel |

C52H108O4Ti |

Molekulargewicht |

845.3 g/mol |

IUPAC-Name |

titanium(4+);tridecan-1-olate |

InChI |

InChI=1S/4C13H27O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h4*2-13H2,1H3;/q4*-1;+4 |

InChI-Schlüssel |

AUZMDJOOVRHSOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Ti+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.